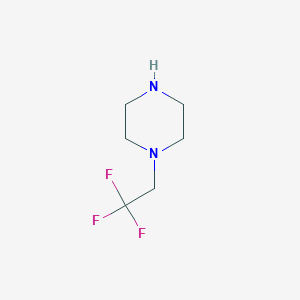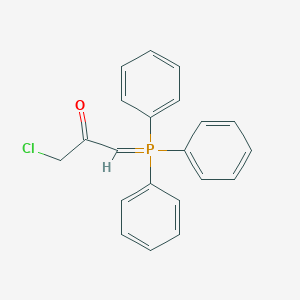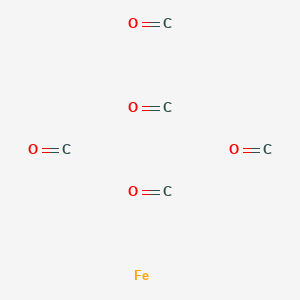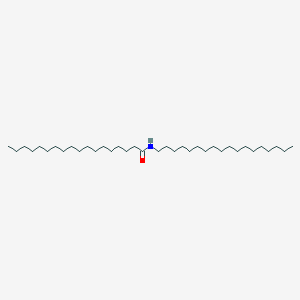
Silicic acid, aluminum magnesium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SMAS is a complex compound that is composed of silicic acid, aluminum, magnesium, and sodium ions. It is synthesized by the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. SMAS has a high surface area and is highly stable in both acidic and alkaline environments. These properties make SMAS a potential candidate for various applications in the fields of biotechnology, nanotechnology, and environmental science.
Wirkmechanismus
The mechanism of action of SMAS is still not fully understood. However, it is believed that the high surface area and surface charge of SMAS play a crucial role in its interactions with other molecules. SMAS can adsorb and desorb molecules on its surface, and can also form complexes with other molecules.
Biochemical and Physiological Effects:
SMAS has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antimicrobial properties. SMAS has also been shown to enhance the activity of certain enzymes and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
SMAS has several advantages for lab experiments. It is highly stable, and its properties can be easily modified by changing the synthesis conditions. SMAS is also relatively inexpensive and can be easily synthesized in large quantities. However, SMAS has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of SMAS. One potential direction is the use of SMAS as a biomaterial for tissue engineering. SMAS has been shown to promote cell growth and differentiation, and could be used to develop new therapies for tissue repair and regeneration. Another potential direction is the use of SMAS as a catalyst for chemical reactions. SMAS has been shown to have catalytic activity for several reactions, and could be used to develop new and more efficient catalytic systems. Finally, SMAS could be further studied for its potential applications in environmental science, particularly for the removal of pollutants from water.
In conclusion, SMAS is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. SMAS has been extensively studied for its potential applications in biotechnology, nanotechnology, and environmental science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Synthesemethoden
The synthesis of SMAS involves the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The resulting product is then washed, dried, and calcined to obtain the final SMAS compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
SMAS has been extensively studied for its potential applications in various fields of science. In biotechnology, SMAS has been used as a carrier for drug delivery, and as a biomaterial for tissue engineering. In nanotechnology, SMAS has been used as a template for the synthesis of nanoparticles, and as a catalyst for chemical reactions. In environmental science, SMAS has been used as an adsorbent for the removal of heavy metals and organic pollutants from water.
Eigenschaften
CAS-Nummer |
12040-43-6 |
|---|---|
Produktname |
Silicic acid, aluminum magnesium sodium salt |
Molekularformel |
AlMgNaO9Si3 |
Molekulargewicht |
302.53 g/mol |
IUPAC-Name |
aluminum;magnesium;sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Al.Mg.Na.3O3Si/c;;;3*1-4(2)3/q+3;+2;+1;3*-2 |
InChI-Schlüssel |
RILYHWBPLWVCBV-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
Andere CAS-Nummern |
12040-43-6 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




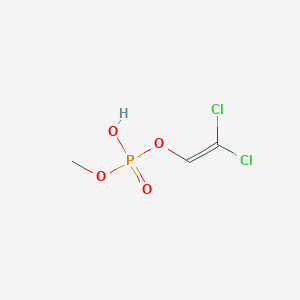

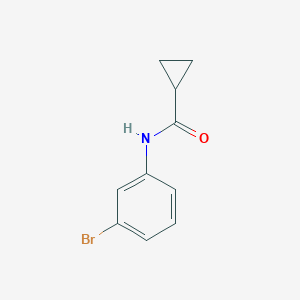



![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
